2,4,6-Triisopropyl-1,3,5-trioxane
CAS No.: 7580-12-3
Cat. No.: VC21319541
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7580-12-3 |
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Molecular Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 2,4,6-tri(propan-2-yl)-1,3,5-trioxane |
Standard InChI | InChI=1S/C12H24O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12H,1-6H3 |
Standard InChI Key | XYIANCZIPATGDH-UHFFFAOYSA-N |
SMILES | CC(C)C1OC(OC(O1)C(C)C)C(C)C |
Canonical SMILES | CC(C)C1OC(OC(O1)C(C)C)C(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure
2,4,6-Triisopropyl-1,3,5-trioxane features a six-membered heterocyclic ring with alternating oxygen and carbon atoms. Each carbon atom in the ring bears an isopropyl group (−CH(CH₃)₂), creating a symmetrical molecule with the molecular formula C₁₅H₃₀O₃. The trioxane ring structure contributes significantly to the compound's chemical behavior and reactivity, while the isopropyl substituents influence its physical properties and steric characteristics.
Compound | Physical State | Boiling Point | Refractive Index | Melting Point |
---|---|---|---|---|
2,4,6-Triethyl-1,3,5-trioxane | Liquid | 31-33°C/0.53 mbar | 1.4176 | - |
2,4,6-Tripropyl-1,3,5-trioxane | Liquid | 104-106°C/21.32 mbar | 1.4265 | - |
2,4,6-Tributyl-1,3,5-trioxane | Liquid | 105-109°C/0.53 mbar | 1.4338 | - |
2,4,6-Tripentyl-1,3,5-trioxane | Liquid | 118-120°C/0.26 mbar | 1.4415 | - |
2,4,6-Triheptyl-1,3,5-trioxane | Crystalline solid | - | - | 29-30°C |
2,4,6-Triisopropyl-1,3,5-trioxane | Likely crystalline solid | Estimated >100°C at reduced pressure | Estimated ~1.43 | Unknown |
Based on the trend observed in homologous series of trialkyl-1,3,5-trioxanes, 2,4,6-Triisopropyl-1,3,5-trioxane would likely have physical properties intermediate between the tripropyl and tributyl derivatives, though its branched structure might confer unique characteristics.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane would follow general methods established for trialkyl-1,3,5-trioxanes, primarily involving the acid-catalyzed cyclotrimerization of the corresponding aldehyde (isobutyraldehyde) . This synthetic pathway is consistent with established preparation methods for related compounds.
Alternative Synthetic Routes
An alternative synthetic approach might involve:
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Chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal
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Cyclotrimerization of the chlorinated aldehyde
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Dehydrochlorination to form the final product
This synthetic route draws parallels from the preparation of related trioxane derivatives described in the literature .
Chemical Reactivity and Reactions
General Reactivity Profile
2,4,6-Triisopropyl-1,3,5-trioxane, like other trialkyl-1,3,5-trioxanes, would exhibit reactivity characteristic of acetals. The presence of three isopropyl groups would influence its reactivity through steric and electronic effects. The compound would be expected to undergo various types of reactions, including:
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Hydrolysis under acidic conditions
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Oxidation of the isopropyl groups
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Reduction reactions
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Ring-opening reactions
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Substitution reactions at the isopropyl positions
Specific Reactions
The chemical behavior of 2,4,6-Triisopropyl-1,3,5-trioxane can be inferred from related compounds. Key reactions would likely include:
Oxidation
Oxidation reactions would target the isopropyl groups, potentially forming corresponding carboxylic acids or other oxidized derivatives.
Reduction
Reduction reactions, utilizing agents such as lithium aluminum hydride or sodium borohydride, would likely yield alcohol derivatives.
Applications and Significance
Research Applications
2,4,6-Triisopropyl-1,3,5-trioxane would serve several important functions in research settings:
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As a model compound for studying the properties and reactivity of trioxane rings
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As a precursor or intermediate in organic synthesis
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In investigating structure-activity relationships among trioxane derivatives
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As a potential stabilizing agent for sensitive chemical reactions
Industrial Applications
Potential industrial applications would include:
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Use as an intermediate in the synthesis of specialty chemicals
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Application as a stabilizer in certain formulations
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Possible use in polymer chemistry and materials science
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As a precursor for pharmaceutically relevant compounds
Comparative Analysis with Related Compounds
Structural Comparisons
2,4,6-Triisopropyl-1,3,5-trioxane differs from other trialkyl-1,3,5-trioxanes primarily in the branched nature of its alkyl substituents. Compared to 2,4,6-Triethyl-1,3,5-trioxane, which has linear ethyl groups, the isopropyl variant features branched alkyl substituents that impart greater steric bulk around the trioxane ring.
Table 2 presents a comparative analysis of structural features among various trialkyl-1,3,5-trioxanes:
Compound | Substituent Type | Steric Bulk | Symmetry | Conformational Flexibility |
---|---|---|---|---|
2,4,6-Trimethyl-1,3,5-trioxane | Linear, small | Low | High | Low |
2,4,6-Triethyl-1,3,5-trioxane | Linear, medium | Medium | High | Medium |
2,4,6-Triisopropyl-1,3,5-trioxane | Branched, medium | High | High | Medium |
2,4,6-Tributyl-1,3,5-trioxane | Linear, large | High | High | High |
Reactivity Comparisons
The reactivity of 2,4,6-Triisopropyl-1,3,5-trioxane would differ from its analogs due to the steric hindrance introduced by the isopropyl groups. This steric effect would likely result in:
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Decreased rate of hydrolysis compared to trioxanes with smaller substituents
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Altered selectivity in substitution reactions
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Different solubility profile in various solvents
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Unique crystal packing arrangements in the solid state
Synthesis Optimization Considerations
Catalyst Selection
The choice of catalyst plays a crucial role in the efficient synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane. Research on related compounds suggests that pretreated silica gel beads provide optimal catalytic activity for the cyclotrimerization of isobutyraldehyde . The catalyst preparation typically involves:
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Selection of appropriate silica gel with specific surface area and pore characteristics
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Pretreatment with acid activators to enhance catalytic activity
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Drying under controlled conditions to ensure optimal water content
Reaction Parameters
Critical reaction parameters that would influence the yield and purity of 2,4,6-Triisopropyl-1,3,5-trioxane include:
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Temperature: Typically maintained around 15°C to balance reaction rate and selectivity
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Reaction time: Extended periods (3-4 days) to ensure complete conversion
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Catalyst-to-substrate ratio: Typically 1:5 to 1:10 by weight
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Mixing efficiency: Thorough mixing ensures uniform catalyst contact
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Purification technique: Distillation under reduced pressure or recrystallization
Future Research Directions
Structural Elucidation
More comprehensive structural characterization of 2,4,6-Triisopropyl-1,3,5-trioxane through advanced analytical techniques would contribute valuable information to the scientific literature. This would include:
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Detailed X-ray crystallographic analysis
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Comprehensive NMR studies (¹H, ¹³C, 2D techniques)
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Advanced mass spectrometric analysis
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Theoretical computational studies of molecular structure and properties
Applications Development
Exploration of potential novel applications could include:
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Investigation of biological activities, if any
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Development as a specialty monomer for polymer synthesis
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Evaluation as a stabilizing agent for sensitive chemical formulations
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Assessment as a potential controlled-release agent for aldehydes
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